Cas no 88497-87-4 (Manassantin A)

Manassantin A structure
Manassantin A structure
Nombre del producto:Manassantin A
Número CAS:88497-87-4
MF:C42H52O11
Megavatios:732.855693817139
CID:723637
PubChem ID:145892

Manassantin A Propiedades químicas y físicas

Nombre e identificación

    • Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-,(aR,a'R)-
    • Manassantin A
    • 1-(3,4-dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
    • Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]
    • (αR,α′R)-α,α′-[[(2S,3R,4R,5S)-Tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxybenzenemethanol] (ACI)
    • (-)-Manassantin A
    • HNP 98701C
    • Saucernetin A
    • MFCD01744932
    • DTXSID601008192
    • 3,3'-{(3,4-Dimethyloxolane-2,5-diyl)bis[(2-methoxy-4,1-phenylene)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-olato]
    • BRN 4640385
    • Benzenemethanol, alpha,alpha'-((tetrahydro-3,4-dimethyl-2,5-furandiyl)bis((2-methoxy-4,1-phenylene)oxyethylidene))bis(3,4-dimethoxy-
    • Manassantin A , HPLC Grade
    • (1R,2R,1'R,2'R)-2,2'-{[(2S,3R,4R,5S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis[(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-ol]
    • CHEMBL550919
    • SCHEMBL16442135
    • Benzenemethanol, alpha,alpha'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (alphaR,alpha'R)-
    • (1R,1'R,2R,2'R)-2,2'-((((2S,3R,4R,5S)-3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))bis(1-(3,4-dimethoxyphenyl)propan-1-ol)
    • (1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenoxy]propan-1-ol
    • Q27135282
    • Manassantin A; Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (aR,a'R)-; (-)-Manassantin A; HNP 98701C; Manassantin A; Saucernetin A
    • 88497-87-4
    • AKOS040762018
    • CHEBI:66663
    • Renchi: 1S/C42H52O11/c1-23-24(2)42(30-14-18-34(38(22-30)50-10)52-26(4)40(44)28-12-16-32(46-6)36(20-28)48-8)53-41(23)29-13-17-33(37(21-29)49-9)51-25(3)39(43)27-11-15-31(45-5)35(19-27)47-7/h11-26,39-44H,1-10H3/t23-,24-,25-,26-,39+,40+,41+,42+/m1/s1
    • Clave inchi: ZGXXNVOBEIRACL-VOGCUZRYSA-N
    • Sonrisas: C[C@@H]1[C@@H](C)[C@@H](C2C=CC(O[C@H](C)[C@@H](C3C=CC(OC)=C(OC)C=3)O)=C(OC)C=2)O[C@@H]1C1C=CC(O[C@H](C)[C@@H](C2C=CC(OC)=C(OC)C=2)O)=C(OC)C=1

Atributos calculados

  • Calidad precisa: 732.35100
  • Masa isotópica única: 732.350963
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 53
  • Cuenta de enlace giratorio: 18
  • Complejidad: 957
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 6
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 6.7
  • Superficie del Polo topológico: 124

Propiedades experimentales

  • Denso: 1.172±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 82-85 ºC
  • Disolución: Insuluble (2.7E-4 g/L) (25 ºC),
  • PSA: 123.53000
  • Logp: 7.82800

Manassantin A Información de Seguridad

  • Palabra de señal:Warning
  • Condiciones de almacenamiento:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Manassantin A PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M162005-10mg
Manassantin A
88497-87-4
10mg
$3157.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83243-10MG
Manassantin A
88497-87-4
10mg
¥8622.88 2025-01-16
TRC
M162005-2.5mg
Manassantin A
88497-87-4
2.5mg
$ 800.00 2023-09-07
TargetMol Chemicals
TN4489-10mg
Manassantin A
88497-87-4
10mg
¥ 7700 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83243-10MG
88497-87-4
10MG
¥10482.15 2023-01-06
TRC
M162005-1mg
Manassantin A
88497-87-4
1mg
$345.00 2023-05-18
PhytoLab
83243-1000mg
Manassantin A
88497-87-4 ≥ 98.0 %
1000mg
€30900 2023-10-25
PhytoLab
83243-50mg
Manassantin A
88497-87-4 ≥ 98.0 %
50mg
€1854 2023-10-25
PhytoLab
83243-500mg
Manassantin A
88497-87-4 ≥ 98.0 %
500mg
€16480 2023-10-25
TargetMol Chemicals
TN4489-1 ml * 10 mm
Manassantin A
88497-87-4
1 ml * 10 mm
¥ 7800 2024-07-19

Manassantin A Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
1.2 Solvents: Dichloromethane ;  1 h, rt
1.3 Solvents: Water ;  pH 8
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
2.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
2.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
2.2 Reagents: Water
3.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
3.2 Solvents: Dichloromethane ;  1 h, rt
3.3 Solvents: Water ;  pH 8
4.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
4.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Water
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
5.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
5.2 Reagents: Water
6.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
6.2 Solvents: Dichloromethane ;  1 h, rt
6.3 Solvents: Water ;  pH 8
7.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
7.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
3.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
3.2 Reagents: Water
4.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
4.2 Solvents: Dichloromethane ;  1 h, rt
4.3 Solvents: Water ;  pH 8
5.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
5.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  10 min, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
4.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
4.2 Reagents: Water
5.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
5.2 Solvents: Dichloromethane ;  1 h, rt
5.3 Solvents: Water ;  pH 8
6.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
6.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
Referencia
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
1.2 Reagents: Water
2.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
2.2 Solvents: Dichloromethane ;  1 h, rt
2.3 Solvents: Water ;  pH 8
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
3.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Methanol ;  16 h, rt
Referencia
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Manassantin A Raw materials

Manassantin A Preparation Products

Related Articles

Artículos recomendados

Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
上海贤鼎生物科技有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd